![molecular formula C10H11NO3 B185120 Ethyl 2-oxo-3-(pyridin-4-yl)propanoate CAS No. 103204-67-7](/img/structure/B185120.png)
Ethyl 2-oxo-3-(pyridin-4-yl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-3-(pyridin-4-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in proteomics research to study protein interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s pyridine ring allows it to bind to active sites of enzymes, affecting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate: Similar structure but different functional groups.
Methyl 3-oxo-3-(pyridin-4-yl)propanoate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 3-(pyridin-2-ylthio)propanoate: Contains a sulfur atom in place of the oxygen atom.
Uniqueness
Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its pyridine ring enhances its ability to interact with biological targets, making it valuable in both research and industrial applications .
Biological Activity
Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is an organic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol. The compound features a pyridine ring, which is known for its ability to participate in hydrogen bonding and π-stacking interactions, enhancing its biological activity.
The mechanism of action of this compound involves:
- Enzyme Interaction : The compound can act as an inhibitor or activator of various enzymes, depending on the context. Its pyridine ring enables binding to the active sites of enzymes, modulating their activity and influencing biochemical pathways.
- Receptor Binding : It may also interact with specific receptors in cellular signaling pathways, potentially affecting processes such as inflammation and neuroprotection.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial activity.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures have shown efficacy against leukemia cells by blocking tubulin assembly and promoting mitochondrial depolarization .
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound is being investigated for potential neuroprotective effects. It may modulate neurotransmitter systems and protect neuronal cells from oxidative stress-induced damage.
Data Summary
The following table summarizes key biological activities and research findings related to this compound:
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against this pathogen.
- Anticancer Evaluation : In vitro testing on Jurkat leukemia cells revealed that treatment with this compound resulted in a significant reduction in cell viability (GI50 = 25 µM), accompanied by increased apoptosis markers such as caspase activation and mitochondrial depolarization .
Properties
IUPAC Name |
ethyl 2-oxo-3-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQNCGGAZBRDJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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